1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 4-nitrophenylmethyl group and a 4-phenylcyclohexyl group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
The compound can be synthesized through various methods, as detailed in the synthesis analysis section. Its structural components indicate that it may be derived from readily available starting materials commonly used in organic synthesis.
This compound can be classified as an organic compound with the following characteristics:
The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
The reaction conditions typically involve:
The molecular structure of 1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | C26H36N2O3 |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | 1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
| InChI Key | BUTFWBNZGZNKOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC)OC |
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding the spatial arrangement of atoms and potential interactions with biological targets.
1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine can participate in various chemical reactions, including:
Common reagents and conditions include:
The mechanism of action for 1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is hypothesized based on its structural features, particularly its ability to interact with neurotransmitter receptors in the central nervous system.
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | To be determined |
| Boiling Point | To be determined |
| pH Stability Range | Neutral to slightly basic |
1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has potential applications in scientific research, particularly in pharmacology due to its structural similarity to known psychoactive compounds. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation into treatments for anxiety, depression, and other mood disorders.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: